molecular formula C22H29N3O4S B489817 Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate CAS No. 690641-71-5

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B489817
CAS No.: 690641-71-5
M. Wt: 431.6g/mol
InChI Key: RNHJIBCQKIKVSL-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a thiophene moiety, and a methoxybenzamido group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a series of reactions starting from simple precursors like acetylacetone and elemental sulfur

    Attachment of the Methoxybenzamido Group: The methoxybenzamido group is introduced via an amide coupling reaction. This involves reacting 4-methoxybenzoic acid with an amine derivative of the thiophene core in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the thiophene-methoxybenzamido intermediate. This step often involves nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the piperazine carboxylate group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the amide to an amine.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate can be compared with similar compounds like:

    Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate: Similar structure but with a sulfonyl group instead of a thiophene ring.

    Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate: Contains a triazolo-pyridazinyl moiety, offering different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophen-3-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-5-29-22(27)25-12-10-24(11-13-25)14-19-15(2)16(3)30-21(19)23-20(26)17-6-8-18(28-4)9-7-17/h6-9H,5,10-14H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHJIBCQKIKVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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